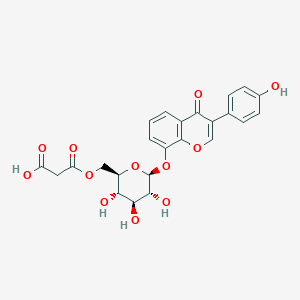

6-O-Malonyldaidzin free acid

Description

Contextualization within Isoflavonoid (B1168493) Research

6-O-Malonyldaidzin free acid belongs to the isoflavonoid class of polyphenolic compounds. phenol-explorer.euijcmas.com Isoflavonoids are a subclass of flavonoids characterized by a 3-phenylchroman skeleton. nih.gov They are particularly abundant in leguminous plants, such as soybeans. nih.govfrontiersin.org Research into isoflavonoids has gained significant traction due to their potential health-promoting effects, which are attributed to their structural similarity to estrogens. ijcmas.comnih.gov The primary isoflavones found in soybeans are daidzein (B1669772), genistein (B1671435), and glycitein, which exist in various conjugated forms. nih.gov

Significance of Isoflavonoid Conjugates in Biological Systems

In plants, isoflavonoids are typically present as glycosides, where a sugar molecule is attached to the isoflavone (B191592) aglycone. nih.govresearchgate.netrsc.org These glycosides can be further modified, for instance by malonylation, to form malonyl-glycosides like 6-O-malonyldaidzin. ijcmas.comresearchgate.net It has been reported that approximately 60% of isoflavones in soybeans exist in their malonylated form. alphalabs.co.uk The conjugation of isoflavones is believed to enhance their water solubility and stability. nih.gov

The biological activity of isoflavonoids is dependent on their chemical form. nih.gov For absorption in the human intestine, isoflavone glycosides must be hydrolyzed by intestinal enzymes to their aglycone forms, such as daidzein. researchgate.netmdpi.com The bioavailability of isoflavones is therefore influenced by their conjugation state, with aglycones generally being more readily absorbed than their glycoside counterparts. ijcmas.com Studies have indicated that malonylated glucosides of isoflavones are significantly less bioavailable compared to their unconjugated glucoside forms. researchgate.net

Overview of Current Academic Focus on 6-O-Malonyldaidzin Free Acid

Current research on 6-O-malonyldaidzin free acid is multifaceted, exploring its chemical properties, natural occurrence, metabolism, and biological activities. mdpi.comchemsrc.comscielo.brscielo.br Scientists are investigating its biosynthesis in plants and the factors that influence its concentration, such as cultivar type and environmental stressors. frontiersin.orgscielo.br Furthermore, there is a growing interest in understanding its metabolic fate in the human body and its potential physiological effects, including its antioxidant and estrogenic activities. nih.govmdpi.comnih.gov The compound is also being studied for its role in the taste profile of soy products, as it is associated with bitter and astringent sensations. medchemexpress.com

Structure

3D Structure

Properties

Molecular Formula |

C24H22O12 |

|---|---|

Molecular Weight |

502.4 g/mol |

IUPAC Name |

3-oxo-3-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-8-yl]oxyoxan-2-yl]methoxy]propanoic acid |

InChI |

InChI=1S/C24H22O12/c25-12-6-4-11(5-7-12)14-9-34-23-13(19(14)29)2-1-3-15(23)35-24-22(32)21(31)20(30)16(36-24)10-33-18(28)8-17(26)27/h1-7,9,16,20-22,24-25,30-32H,8,10H2,(H,26,27)/t16-,20-,21+,22-,24-/m1/s1 |

InChI Key |

AKYASNRLFJHNQV-XQKZCQIMSA-N |

Isomeric SMILES |

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)CC(=O)O)O)O)O)OC=C(C2=O)C4=CC=C(C=C4)O |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)COC(=O)CC(=O)O)O)O)O)OC=C(C2=O)C4=CC=C(C=C4)O |

Origin of Product |

United States |

Occurrence and Distribution Within Biological Systems

Natural Abundance in Leguminosae, with Emphasis on Glycine max (Soybean)

6-O-Malonyldaidzin is a prominent isoflavone (B191592) naturally occurring in members of the Leguminosae family, with a particularly high abundance in soybeans (Glycine max). medchemexpress.comnih.govtandfonline.com It is one of the major isoflavone constituents in soybean seeds, alongside other related compounds. tandfonline.com These compounds, including 6-O-Malonyldaidzin, are present in the plant as glycosides. scielo.br Specifically, 6-O-malonyldaidzin is a malonylated form of daidzin (B1669773). tandfonline.comnih.gov Malonylated isoflavones are considered major forms of isoflavonoids in soybean plants. nih.gov The isoflavone profile of soybeans includes three main types: aglycones, glucosides, and their malonylated and acetylated derivatives. elewa.org Malonylated glycosides, such as 6-O-malonyldaidzin, represent a significant portion of the total isoflavone content in soybeans. scielo.brcropbio.or.kr For instance, in some soybean seedlings, 6-O-malonyl-glucosides can constitute between 27% and 64% of the total isoflavonoids. scielo.br In a study of 44 Korean soybean cultivars, the malonylglucoside group, which includes 6-O-malonyldaidzin, accounted for the highest proportion of isoflavone composition, averaging 83.0%. cropbio.or.kr

Quantitative Analysis of 6-O-Malonyldaidzin Free Acid Content across Cultivars

The content of 6-O-Malonyldaidzin varies significantly among different soybean cultivars. elewa.orgiastate.eduresearchgate.net These variations are influenced by genetic factors, environmental conditions, and their interactions. elewa.orgiastate.eduresearchgate.net

For example, a study analyzing six Colombian soybean cultivars found that the cultivar 'Panorama 27' exhibited the highest level of 6”-O-malonyldaidzin at 72 hours post-induction with an elicitor, reaching 109.5 µg/g. scielo.brscielo.br In another study of 44 Korean soybean cultivars, the malonylglucoside group, which includes 6-O-malonyldaidzin, had the highest proportion of isoflavones, averaging 2437.2 µg/g. cropbio.or.kr However, the content of individual malonylated isoflavones like 6-O-malonyldaidzin was generally lower than that of malonylgenistin. cropbio.or.kr

A study on 56 soybean landraces from Sichuan, China, also highlighted drastic differences in isoflavone compositions among them, with 6'-O-malonyldaidzin being an important trait for classification. elewa.org Research involving fifteen Korean soybean cultivars grown in three different locations over three years also demonstrated significant variations in individual isoflavone contents, including 6''-O-malonyldaidzin, due to year, location, and variety interactions. researchgate.net

Influence of Environmental Factors on Biosynthesis and Accumulation

The biosynthesis and accumulation of 6-O-Malonyldaidzin in soybeans are significantly influenced by a range of environmental factors, including both biotic and abiotic stressors. iastate.eduresearchgate.netfrontiersin.orgresearchgate.net These factors can modulate the expression of genes involved in the isoflavonoid (B1168493) biosynthesis pathway, leading to changes in the concentration of 6-O-Malonyldaidzin and other related compounds. frontiersin.orgnih.gov

Response to Biotic Stressors (e.g., pathogens, herbivores)

Biotic stressors such as pathogens and herbivores can induce the accumulation of isoflavonoids, including 6-O-Malonyldaidzin, as part of the plant's defense mechanism. researchgate.netresearchgate.net

Pathogens: Infection with pathogens like Phytophthora megasperma can lead to the rapid hydrolysis of pre-existing isoflavone conjugates, including malonylated forms of daidzein (B1669772), to release free daidzein. iastate.edu This free daidzein can then serve as a precursor for the synthesis of antimicrobial phytoalexins like glyceollins. iastate.edunih.gov In soybean hairy roots treated with a wall-glucan elicitor from Phytophthora sojae, the amounts of 6′′-O-malonyldaidzin and daidzin dramatically decreased as glyceollin (B191339) accumulated, indicating the conversion of these constitutive isoflavones. nih.gov

Herbivores: Herbivory, for instance by the common cutworm (Spodoptera litura), has been shown to induce the accumulation of various isoflavonoids in soybean leaves, including isoflavone 7-O-(6′′-O-malonyl-β-glucosides) such as malonyldaidzin (B1664189). researchgate.net Treatment of soybean leaves with gut content extracts from S. litura also led to the accumulation of malonyldaidzin. scienceopen.com

Modulation by Abiotic Stressors (e.g., elicitors, viroid infection)

Abiotic stressors play a crucial role in modulating the levels of 6-O-Malonyldaidzin in soybeans. iastate.eduresearchgate.netfrontiersin.org

Elicitors: The application of elicitors, which are compounds that stimulate plant defense mechanisms, can significantly increase the concentration of isoflavonoids. scielo.brscielo.br For example, treatment with 2,6-dichloroisonicotinic acid (INA) has been shown to increase isoflavonoid content in soybean sprouts. scielo.br In the cultivar 'Panorama 27', the level of 6”-O-malonyldaidzin reached a high of 109.5 µg/g 72 hours after INA application. scielo.brscielo.br Similarly, salicylic (B10762653) acid (SA) and INA application on soybean seedlings led to a significant increase in isoflavonoid production, with malonyl-glycosidic isoflavones being the major detected compounds. scielo.br

Temperature and CO2: Temperature during seed development is a critical factor, with higher temperatures generally leading to a decrease in total isoflavone content. iastate.eduresearchgate.net One study showed that increasing the temperature from 18°C to 28°C during seed development decreased total isoflavone content by about 90%. researchgate.net However, elevated CO2 levels could partially counteract the negative effect of high temperatures. researchgate.net

Drought: Drought stress has been shown to affect 6-O-Malonyldaidzin levels, with responses varying depending on the plant tissue. In soybean roots, drought stress led to an up-regulation of genes responsible for malonylation, resulting in an increase in malonyldaidzin content. frontiersin.orgfrontiersin.org The addition of drought stress to plants grown at 23°C and elevated CO2 returned the total isoflavone levels to those of control plants grown at lower temperatures and normal CO2. researchgate.netresearchgate.net

Light: Light is another significant factor, with studies showing that light strongly stimulates the accumulation of isoflavones in soybean seedling tissues. jipb.net In the dark, daidzin and malonyl daidzin were the major metabolites in leaves and did not change markedly with time. jipb.net

Developmental Stage-Dependent Accumulation Profiles

The accumulation of 6-O-Malonyldaidzin is also dependent on the developmental stage of the soybean plant. tandfonline.com A study tracking isoflavone accumulation during the development of soybean seeds found that malonyldaidzin accumulated throughout the entire period from 35 to 60 days after flowering. tandfonline.com In contrast, malonylgenistin content increased more during the later stages of bean development. tandfonline.com

In suspension-cultured soybean cells, 6″-O-malonyldaidzin was the most abundant flavonoid until day 8 of cultivation. researchgate.net Analysis of field-grown soybeans revealed that in leaves, malonyldaidzin was one of the most predominant isoflavones at all growth stages, and its content remained relatively stable. oup.com Similarly, in the roots of these field-grown plants, malonyldaidzin was the most predominant isoflavone throughout all growth stages. oup.com

Biosynthetic Pathways and Enzymatic Biotransformations Precursors to 6 O Malonyldaidzin Free Acid

Overview of the Phenylpropanoid Pathway and Isoflavonoid (B1168493) Branching

The journey to 6-O-malonyldaidzin begins in the core phenylpropanoid pathway, a central route in plant secondary metabolism that produces a wide array of phenolic compounds from the amino acid phenylalanine. encyclopedia.pubfrontiersin.orgencyclopedia.pub The initial step involves the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. encyclopedia.pub This is followed by hydroxylation by cinnamate (B1238496) 4-hydroxylase (C4H) to produce p-coumaric acid, which is then activated by 4-coumarate CoA-ligase (4CL) to form p-coumaroyl-CoA. encyclopedia.pub

This activated molecule, p-coumaroyl-CoA, stands at a critical juncture, feeding into various biosynthetic branches, including the flavonoid/isoflavonoid pathway. encyclopedia.pub Here, chalcone (B49325) synthase (CHS), a key enzyme, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. koreascience.krmdpi.com In legumes, a parallel reaction can occur where CHS and the legume-specific chalcone reductase (CHR) work together to produce isoliquiritigenin (B1662430). encyclopedia.pubwikipedia.org

The chalcones are then stereospecifically cyclized by chalcone isomerase (CHI) to form their corresponding flavanones: naringenin chalcone becomes naringenin, and isoliquiritigenin becomes liquiritigenin (B1674857). encyclopedia.pubkoreascience.krwikipedia.org These flavanones are the direct precursors for the isoflavonoid-specific branch of the pathway. researchgate.netoup.com The committed step for isoflavonoid biosynthesis is the conversion of these flavanones into isoflavones, a reaction that distinguishes legumes from most other plants. koreascience.krfrontiersin.org

Enzymatic Steps Leading to Daidzin (B1669773) Formation

The formation of daidzin from the flavanone (B1672756) precursor liquiritigenin involves a two-stage enzymatic process: the creation of the isoflavone (B191592) core structure followed by glycosylation.

The key reaction that defines isoflavonoid synthesis is catalyzed by isoflavone synthase (IFS), a cytochrome P450 enzyme. koreascience.krfrontiersin.orgoup.com IFS acts on the flavanone precursors, such as liquiritigenin (to form the daidzein (B1669772) backbone) or naringenin (to form the genistein (B1671435) backbone). koreascience.krresearchgate.net The reaction is a unique intramolecular rearrangement involving an aryl migration of the B-ring from the C-2 to the C-3 position of the heterocyclic C-ring, coupled with hydroxylation at the C-2 position. wikipedia.orgnih.gov This creates a (2R, 3S)-2-hydroxyisoflavanone intermediate. nih.gov

This unstable intermediate is then acted upon by 2-hydroxyisoflavanone (B8725905) dehydratase (HID). encyclopedia.pubfrontiersin.orgnih.gov HID catalyzes the removal of a water molecule from the 2-hydroxyisoflavanone, creating a double bond between C-2 and C-3 and thus forming the stable isoflavone aromatic ring system. encyclopedia.pubwikipedia.org When the initial substrate is liquiritigenin, the final product of the IFS and HID-catalyzed reactions is the isoflavone aglycone, daidzein. encyclopedia.pubmdpi.comnih.gov

In plants, isoflavone aglycones like daidzein are often converted into their glycoside forms, which increases their solubility and stability, facilitating storage in vacuoles. nih.govscielo.br This glycosylation is catalyzed by a family of enzymes known as UDP-glycosyltransferases (UGTs). encyclopedia.pubfrontiersin.org Specifically, the conversion of daidzein to its 7-O-glucoside, daidzin, is carried out by UDP-glucose:isoflavone 7-O-glucosyltransferases (IF7GTs). frontiersin.orgresearchgate.netoup.com These enzymes transfer a glucose moiety from a donor molecule, UDP-glucose, to the hydroxyl group at the 7-position of the daidzein molecule. oup.comfrontiersin.orgresearchgate.net This reaction yields daidzin, the direct precursor for the malonylation step. oup.com

Role of Isoflavone Synthase (IFS) and 2-Hydroxyisoflavanone Dehydratase (HID)

Malonylation Reaction Catalyzed by Malonyl-CoA:Isoflavone 7-O-Glucoside 6″-O-Malonyltransferases (MaTs/IMaTs)

The final modification in the biosynthesis of the major storage form of daidzein in soybeans is malonylation. This reaction adds a malonyl group to the glucose moiety of daidzin, further modifying its chemical properties.

The enzymes responsible for the malonylation of isoflavone glucosides are malonyl-CoA:isoflavone 7-O-glucoside 6″-O-malonyltransferases (MaTs or IMaTs), which belong to the BAHD family of acyltransferases. wikipedia.orgnih.govresearchgate.net These enzymes catalyze the transfer of a malonyl group from malonyl-CoA to the 6"-hydroxyl position of the glucose attached to the isoflavone. researchgate.netresearchgate.netwikipedia.orgnih.gov

In soybean (Glycine max), several specific isoflavone malonyltransferases have been identified and characterized, including GmIMaT1 and GmIMaT3. nih.govresearchgate.netfrontiersin.org While both enzymes catalyze the malonylation of isoflavone 7-O-glucosides, they exhibit distinct tissue expression patterns. nih.govfrontiersin.org For instance, GmIMaT3 transcripts are found at their highest levels in the root, whereas GmIMaT1 expression is more varied across different tissues. nih.govfrontiersin.org Functional characterization through overexpression studies in soybean hairy roots confirmed their roles; overexpression of GmIMaT1 and GmIMaT3 led to significant increases in malonyldaidzin (B1664189) and malonylgenistin content. nih.govfrontiersin.orgnih.gov These findings underscore their direct involvement in the production of malonylated isoflavones in planta. nih.gov

Biochemical studies of recombinant GmIMaT1 and GmIMaT3 have revealed their substrate specificity and kinetic properties. Both enzymes can utilize the three major soybean isoflavone 7-O-glucosides—daidzin, genistin, and glycitin (B1671906)—as substrates. nih.gov However, they show different affinities and catalytic efficiencies for each. nih.gov

| Enzyme | Substrate | Kₘ (μM) | Kcat/Kₘ (S⁻¹ μM⁻¹) |

|---|---|---|---|

| GmIMaT1 | Daidzin | 36.28 | 1.15 |

| Genistin | 23.04 | 2.47 | |

| Glycitin | 13.11 | 5.21 | |

| GmIMaT3 | Daidzin | 30.12 | 1.15 |

| Genistin | 26.67 | 1.54 | |

| Glycitin | 12.94 | 5.61 |

Subcellular Localization of Malonyltransferases

The final step in the biosynthesis of 6-O-malonyldaidzin involves the transfer of a malonyl group from malonyl-CoA to the 6''-hydroxyl group of the glucose moiety of daidzin. This reaction is catalyzed by isoflavone glucoside malonyltransferases (IMaTs), which belong to the BAHD family of acyltransferases. nih.gov The subcellular location of these enzymes is critical as it dictates their access to the isoflavone glucoside substrates.

Studies in soybean (Glycine max) have identified several key malonyltransferases and determined their primary locations within the cell. Isoflavone glucosides are believed to be synthesized on the cytosolic side of the endoplasmic reticulum (ER). nih.govmdpi.com Following their synthesis, they are available for malonylation by MaTs located in various subcellular compartments. nih.gov For instance, GmIMaT1 has been found to be primarily localized to the endoplasmic reticulum. nih.gov In contrast, other malonyltransferases, such as GmIMaT3 and GmMT7, are predominantly found in the cytosol. nih.govmdpi.com This differential localization suggests that these enzymes may have distinct physiological roles in modifying different isoflavones for various purposes, such as transport, storage, or response to environmental stresses. nih.gov The compartmentalization of these enzymes ensures the efficient production of malonylated conjugates like 6-O-malonyldaidzin, which are then often transported to the vacuole for stable storage. scholarsresearchlibrary.com

Table 1: Subcellular Localization of Key Isoflavone Malonyltransferases in Soybean (Glycine max)

| Enzyme | Primary Subcellular Location | Reference |

| GmIMaT1 | Endoplasmic Reticulum (ER) | nih.gov |

| GmIMaT3 | Cytosol | nih.gov |

| GmMT7 | Cytoplasm | mdpi.com |

Transcriptional and Post-Translational Regulation of Biosynthetic Enzymes

The biosynthesis of 6-O-malonyldaidzin is tightly controlled at both the transcriptional and post-translational levels. The expression of genes encoding key enzymes, including malonyltransferases, is modulated by a complex network of regulatory factors and environmental signals, ensuring that the production of isoflavone conjugates is aligned with the plant's developmental and physiological needs. nih.gov

Gene Expression Analysis in Response to Stress Conditions

The expression of genes involved in isoflavone biosynthesis, including the malonyltransferases responsible for producing 6-O-malonyldaidzin, is highly responsive to both biotic and abiotic stresses. scialert.net This regulation is a key part of the plant's defense mechanism. For instance, the expression of isoflavone synthase (IFS), a critical enzyme upstream of daidzin formation, is induced in response to pathogens and elicitors like chitosan. scholarsresearchlibrary.com

Studies on soybean malonyltransferases GmIMaT1 and GmIMaT3 show they respond differently to various stress factors. nih.gov Their expression levels are altered by abiotic stresses such as cold (4°C), heat (42°C), drought, low pH, and aluminum stress. mdpi.com For example, treatment with UV-B radiation has been shown to reduce the gene expression of isoflavone 7-O-glucoside-6'-O-malonyltransferase. usda.gov Similarly, biotic elicitors from pathogens can trigger significant changes. scialert.net In Medicago truncatula, treatment with a yeast elicitor leads to a massive and rapid induction of genes in the early isoflavonoid pathway. pnas.org This stress-induced regulation suggests that compounds like 6-O-malonyldaidzin play important roles in plant adaptation and defense. nih.gov

Table 2: Examples of Stress-Induced Regulation of Isoflavone Biosynthetic Genes

| Stress Condition / Elicitor | Plant / System | Affected Gene(s) | Observed Expression Change | Reference |

| Low pH & Aluminum (Al³⁺) | Soybean (Glycine max) | GmIMaT1, GmIMaT3 | Expression levels are altered | nih.govmdpi.com |

| Cold (4°C), Heat (42°C), Drought | Soybean (Glycine max) | GmIMaT1, GmIMaT3 | Expression levels are altered | mdpi.com |

| UV-B Irradiation | Germinated Soybean | Isoflavone 7-O-glucoside-6'-O-malonyltransferase | Reduced gene expression | usda.gov |

| Yeast Elicitor | Medicago truncatula cells | Early (iso)flavonoid pathway genes | Rapid, massive induction | pnas.org |

| Chitosan (Elicitor) | Glycyrrhiza glabra callus | Isoflavone synthase (IFS) | Higher expression | scholarsresearchlibrary.com |

| Pathogen (Phytophthora sojae) | Soybean (Glycine max) | Glyceollin (B191339) biosynthesis genes | Coordinated induction | mdpi.com |

Functional Characterization of Regulatory Genes (e.g., CRISPR/Cas9 studies)

The functional characterization of genes that regulate the isoflavone biosynthetic pathway has provided significant insights into how the production of compounds like 6-O-malonyldaidzin is controlled. Transcription factors (TFs) from several families, including MYB, bZIP, and WRKY, are known to regulate the expression of structural genes in the phenylpropanoid pathway. nih.govmdpi.com

In soybean, several MYB TFs have been shown to regulate key isoflavonoid biosynthetic genes. nih.govfrontiersin.org For example, the R2R3-type MYB transcription factor GmMYB29 activates the promoters of key genes like IFS2 and CHS8. Another regulatory protein, the C2H2-type zinc-finger transcription factor GmZFP7, has been shown to increase isoflavone concentrations by influencing the expression of Isoflavone synthase 2 (GmIFS2) and Flavanone 3-hydroxylase 1 (GmF3H1). caas.cn Overexpression of GmZFP7 led to a 1.15- to 1.37-fold increase in isoflavone content in transgenic hairy roots, while silencing it caused a significant reduction. caas.cn

The advent of CRISPR/Cas9 gene-editing technology has enabled precise functional analysis of pathway genes. mdpi.com While direct CRISPR/Cas9 editing of malonyltransferase regulatory genes is not yet widely reported, studies on other key points in the isoflavone pathway demonstrate the power of this approach. In one study, CRISPR/Cas9 was used to create mutations in three soybean genes (GmF3H1, GmF3H2, and GmFNSII-1) that encode enzymes competing with isoflavone synthase (IFS) for the same substrate. nih.gov This metabolic engineering strategy successfully redirected the metabolic flux, resulting in T3 generation triple-mutants that produced approximately double the amount of isoflavones compared to wild-type plants. nih.govfrontiersin.org In another example, CRISPR/Cas9 was used to knock out the isoflavone synthase (IFS1) gene in red clover, leading to significantly reduced levels of isoflavones. nih.gov These studies provide a blueprint for how targeted gene editing can be used to modulate the accumulation of specific isoflavonoids.

Table 3: Functionally Characterized Regulatory Genes in Isoflavone Biosynthesis

| Gene / Target | Gene Type / Technology | Organism | Function / Outcome | Reference |

| GmZFP7 | C2H2 Zinc-Finger TF | Soybean (Glycine max) | Positively regulates isoflavone accumulation by influencing GmIFS2 and GmF3H1 expression. | caas.cn |

| GmMYB29 | R2R3-type MYB TF | Soybean (Glycine max) | Activates promoters of key biosynthetic genes including IFS2 and CHS8. | |

| GmMYB176 | R1-type MYB TF | Soybean (Glycine max) | Regulates multiple steps by activating chalcone synthase (CHS) gene expression. | nih.govfrontiersin.org |

| GmF3H1, GmF3H2, GmFNSII-1 | CRISPR/Cas9 Knockout | Soybean (Glycine max) | Knockout of competing pathway genes doubled isoflavone content. | nih.gov |

| IFS1 | CRISPR/Cas9 Knockout | Red Clover (Trifolium pratense) | Knockout of key enzyme significantly reduced isoflavone levels. | nih.gov |

Metabolic Fates and Biotransformational Studies of 6 O Malonyldaidzin Free Acid

Intracellular Accumulation and Storage Mechanisms (e.g., Vacuolar Sequestration)

In leguminous plants, isoflavones, including 6-O-malonyldaidzin, are predominantly stored within the cell's vacuole. nih.govresearchgate.net This compartmentalization is a crucial mechanism to prevent potential toxicity to the cell's own metabolic processes and to protect the compounds from degradation. oup.com The process of transporting these isoflavone (B191592) glycosides into the vacuole is an active process, often mediated by specific transporters.

Research has identified that members of the ATP-binding cassette (ABC) and multidrug and toxic compound extrusion (MATE) transporter families are involved in the vacuolar sequestration of flavonoids. researchgate.netnih.gov For instance, in Medicago truncatula, the MATE transporters MtMATE1 and MtMATE2 are responsible for moving isoflavone glycosides into the vacuole. researchgate.net In soybean, GmMATE1 and GmMATE2, which are localized to the vacuolar membrane, have been shown to facilitate the accumulation of isoflavones in the vacuole. acs.org While these studies often focus on isoflavone glucosides like daidzin (B1669773), it is understood that malonylated forms such as 6-O-malonyldaidzin follow a similar path of synthesis in the cytoplasm and subsequent transport into the vacuole for storage. researchgate.netmdpi.com This storage in the vacuole allows the plant to maintain a ready pool of these compounds, which can be released under specific physiological conditions or in response to environmental stimuli. nih.gov

Table 1: Transporters Involved in Isoflavone Vacuolar Accumulation

| Transporter Family | Specific Transporter | Plant Species | Substrate(s) | Cellular Location |

| MATE | GmMATE1, GmMATE2 | Glycine max (Soybean) | Genistein (B1671435), Daidzein (B1669772), Glycitein | Vacuolar Membrane |

| MATE | MtMATE1, MtMATE2 | Medicago truncatula | Isoflavone glycosides (e.g., daidzin) | Vacuolar Membrane |

| ABC | (unspecified) | Medicago truncatula | Flavonoid glycosides | Vacuolar Membrane |

Secretion and Transport Mechanisms in Plants (e.g., to rhizosphere)

Plants secrete isoflavones into the rhizosphere, the soil region immediately surrounding the roots, to interact with soil microbes, including initiating symbiosis with nitrogen-fixing rhizobia. acs.orge-jehs.org Two primary pathways have been proposed for the secretion of isoflavones from soybean roots. oup.com

The first pathway involves the secretion of isoflavone glucosides, and likely malonylglucosides, into the apoplast (the space between the cell wall and plasma membrane). acs.orge-jehs.org Once in the apoplast, these conjugated forms can be hydrolyzed by apoplastic β-glucosidases to release the aglycone form, daidzein, which is then exuded into the rhizosphere. acs.orge-jehs.org

The second proposed mechanism is the direct transport of isoflavone aglycones across the plasma membrane into the rhizosphere, a process that is likely mediated by ATP-dependent transporters, such as those from the ABC family. oup.comresearchgate.net

Specifically for 6-O-malonyldaidzin, studies have detected its presence in the root exudates of soybean, particularly under nitrogen-deficient conditions, where its secretion increases over time. biosynth.com This suggests the existence of efflux mechanisms for malonylated flavonoids at the plasma membrane, though the specific transporters have not yet been fully identified. biosynth.com Furthermore, there is evidence that arbuscular mycorrhizal fungi can transport 6-O-malonyldaidzin through their hyphal networks in the soil, extending the reach of these signaling molecules. mdpi.com

Enzymatic Hydrolysis and Deglycosylation Pathways

The conversion of 6-O-malonyldaidzin to its aglycone form, daidzein, is a critical step in its metabolic fate, as the aglycone is often the more biologically active form. pnfs.or.kr This process is primarily carried out through enzymatic hydrolysis.

Role of β-Glucosidases in Cleavage of Glycosidic Bonds

β-Glucosidases are key enzymes responsible for cleaving the β-glycosidic bond between the glucose moiety and the daidzein aglycone. pnfs.or.kr In soybean, an isoflavone conjugate-hydrolyzing β-glucosidase (ICHG) has been identified in the apoplast of roots. researchgate.net This enzyme can hydrolyze isoflavone glucosides that have been secreted from the cell, releasing the aglycone into the rhizosphere. acs.orge-jehs.org

Studies using various β-glucosidases have shown differing efficiencies in hydrolyzing 6-O-malonyldaidzin. For example, a β-glucosidase from Dalbergia nigrescens was able to hydrolyze approximately 8% of malonyldaidzin (B1664189) within 10 minutes, and 60% after a longer incubation, while the enzyme from Dalbergia cochinchinensis showed very little activity against this substrate. acs.org A recombinant β-glucosidase from the archaeon Sulfolobus solfataricus also demonstrated hydrolytic activity towards malonyl daidzin, although it was less preferred compared to daidzin and other isoflavone glycosides. nih.gov The presence of the malonyl group can influence the accessibility of the glycosidic bond to the enzyme, making hydrolysis less efficient compared to the non-malonylated daidzin. acs.org Fermentation processes using microorganisms that produce β-glucosidases, such as Rhizopus oryzae, are also effective in hydrolyzing isoflavone glucosides to their aglycones. pnfs.or.kr

Rates of Degradation in Biological Matrices

The stability of 6-O-malonyldaidzin in biological matrices is influenced by both enzymatic activity and physicochemical conditions like temperature and pH. In the context of the plant rhizosphere, malonylated isoflavones are degraded relatively quickly. One study measured the degradation rate constant of 6-O-malonyldaidzin in wet soil to be 8.51 d⁻¹, which is significantly faster than the degradation of its aglycone, daidzein (0.0915 d⁻¹). oup.com This rapid degradation in soil is largely attributed to microbial activity.

Within plant tissues or extracts, the degradation of 6-O-malonyldaidzin is often a result of processing conditions. Thermal processing, such as heating, can lead to the de-esterification of the malonyl group, converting 6-O-malonyldaidzin into daidzin. e-jehs.orgmdpi.com This conversion is accelerated under alkaline conditions and at higher temperatures. researchgate.net For instance, at 100°C and pH 9.5, the degradation of malonyldaidzin is significantly increased. researchgate.net

Table 2: Degradation Rate Constants of Daidzein and its Conjugates in Soil

| Compound | Degradation Rate Constant (d⁻¹) | Reference |

| 6-O-Malonyldaidzin | 8.51 | oup.com |

| Daidzin | 11.6 | oup.com |

| Daidzein | 0.0915 | oup.com |

Formation of Other Isoflavonoid (B1168493) Conjugates (e.g., acetyl glycosides)

6-O-Malonyldaidzin can be a precursor to other isoflavonoid conjugates, most notably acetyl glycosides. The formation of 6"-O-acetyldaidzin from 6-O-malonyldaidzin occurs through a decarboxylation reaction, where the malonyl group loses a carboxyl group (CO2) to become an acetyl group. oup.commdpi.com

This conversion is not typically a primary metabolic pathway in living plant cells but is commonly observed during post-harvest processing, particularly with the application of heat. oup.commdpi.com Dry-heating conditions have been shown to be more effective at promoting the conversion of malonylglycosides to acetylglycosides compared to wet-heating. mdpi.com For example, during the roasting of soybeans, a significant increase in the content of acetylated isoflavones is observed, corresponding to a decrease in malonylated forms. mdpi.com This suggests that thermal energy drives the decarboxylation process. Therefore, the profile of isoflavone conjugates in soy-based food products can be significantly different from that in the raw plant material, with a higher proportion of acetyl and β-glycoside forms resulting from the transformation of the initially predominant malonylglycosides. acs.org

Molecular and Cellular Mechanisms of Biological Activities Associated with 6 O Malonyldaidzin Free Acid

Role in Plant Defense Mechanisms and Stress Responses

6-O-Malonyldaidzin is a constitutively produced isoflavone (B191592) conjugate in soybeans that plays a crucial role as a precursor in the plant's induced defense system. biorxiv.orgresearchgate.net Plants produce low-molecular-weight antimicrobial compounds called phytoalexins in response to biotic or abiotic stress. nih.gov In soybeans, the primary phytoalexins are pterocarpans called glyceollins, which are derived from the isoflavone daidzein (B1669772). mdpi.com

Under normal conditions, daidzein is stored in its inactive, conjugated form, primarily as 6-O-malonyldaidzin. scielo.br When the plant encounters a stressor, such as a pathogen, insect herbivory, or an abiotic elicitor like heavy metals or acidity, this conjugate is rapidly hydrolyzed to release the aglycone daidzein. wvu.eduresearchgate.netnih.gov This free daidzein then enters the specific biosynthetic pathway to be converted into glyceollins. nih.govmdpi.com For example, research has shown that applying elicitors like silver nitrate (B79036) (AgNO₃) or subjecting soybean roots to acidity stress (pH 3.0) leads to a significant decrease in 6-O-malonyldaidzin concentration, which corresponds with a sharp increase in glyceollin (B191339) accumulation. nih.govwvu.edunih.gov This indicates that the hydrolysis of 6-O-malonyldaidzin is a key regulatory step in the production of these defense compounds. Abscisic acid, a plant hormone, has been shown to suppress the accumulation of 6-O-malonyldaidzin along with certain phytoalexins. biorxiv.org

Table 2: Impact of Elicitors on Isoflavonoid (B1168493) Concentrations in Soybean This table summarizes findings on how different stressors affect the levels of 6-O-Malonyldaidzin and the resulting phytoalexins in soybean tissues.

The defensive role of 6-O-Malonyldaidzin is primarily indirect, functioning through its conversion to biologically active phytoalexins. mdpi.comencyclopedia.pub Isoflavones are recognized as precursors to compounds with antimicrobial and antiherbivore properties that protect the plant from pathogens and insects. mdpi.comencyclopedia.pubresearchgate.net The glyceollins produced from the daidzein released from 6-O-malonyldaidzin have demonstrated significant fungistatic and antibacterial properties. scielo.br Extracts from soybean seedlings treated with elicitors, which are rich in these induced isoflavonoids, show significant antimicrobial activity against fungi like Colletotrichum lindemuthianum and Fusarium oxysporum. scielo.br

In the context of herbivory, plants produce secondary metabolites that can act as deterrents or antifeedants. researchgate.net Insect feeding, such as by the caterpillar Spodoptera litura, has been shown to induce the accumulation of isoflavones, including malonyldaidzin (B1664189), in soybean leaves. researchgate.net This suggests a role in the plant's defense response to insect attack. Furthermore, a metabolomic study examining the feeding preferences of the reed vole (Microtus fortis) on paper mulberry identified 6-O-Malonyldaidzin as one of the significantly regulated metabolites, implying its potential involvement in deterring herbivore feeding. nih.gov Plants can even respond to the specific vibrations of insect chewing by increasing the production of chemical defenses. unl.edu

Phytoalexin Induction and Accumulation

Interactions with Plant-Microbe Symbiosis (e.g., Rhizobia-Legume Nodulation)

Beyond defense, 6-O-Malonyldaidzin plays a vital role in establishing beneficial symbiotic relationships, particularly the nitrogen-fixing symbiosis between legumes like soybean and soil bacteria of the genus Bradyrhizobium. nih.govresearchgate.net This interaction is initiated by a complex chemical dialogue between the plant and the bacterium. researchgate.net The plant root exudes a specific cocktail of flavonoid compounds into the rhizosphere, which act as signaling molecules. biorxiv.orgresearchgate.net

6-O-Malonyldaidzin is one of the key isoflavones found in these root exudates. researchgate.net These exuded molecules are perceived by the rhizobia through bacterial NodD proteins, which are transcriptional regulators. nih.govresearchgate.net The binding of isoflavones like 6-O-malonyldaidzin to the NodD protein triggers a conformational change, activating it to bind to specific DNA sequences known as nod boxes. researchgate.net This binding initiates the transcription of bacterial nod genes, which are responsible for producing lipochitin-oligosaccharide signals called Nod factors. nih.gov These Nod factors are then perceived by the plant root, triggering a cascade of developmental changes that lead to the formation of a new organ, the root nodule, where the bacteria will reside and fix atmospheric nitrogen for the plant. nih.gov Studies have specifically shown that 6-O-malonyldaidzin can induce the nodD1 gene in B. japonicum, highlighting its direct role as a signal molecule in initiating this crucial symbiotic partnership. nih.gov

Investigation of Enzyme Interactions and Inhibition in vitro

The primary in vitro investigations of enzyme interactions involving 6-O-malonyldaidzin focus on the enzymes responsible for its biosynthesis. The formation of 6-O-malonyldaidzin is a two-step enzymatic process involving glycosylation followed by malonylation. researchgate.netnih.gov First, the isoflavone aglycone, daidzein, is converted to its glucoside, daidzin (B1669773), by the enzyme UDP-glucose:isoflavone 7-O-glucosyltransferase (UGT). nih.gov Subsequently, a malonyl group is transferred from malonyl-CoA to the 6''-position of the glucose moiety of daidzin. researchgate.netoup.com This final step is catalyzed by an isoflavone 7-O-glucoside 6''-O-malonyltransferase (IMaT). nih.govoup.com

Several isozymes of malonyltransferase have been identified and characterized in soybean (Glycine max), including GmIMaT1 and GmIMaT3. nih.gov Biochemical studies have determined the substrate specificity and kinetic properties of these enzymes. Both GmIMaT1 and GmIMaT3 can utilize isoflavone 7-O-glucosides like daidzin, genistin, and glycitin (B1671906) as substrates. nih.gov The enzymatic reactions convert these glucosides into their respective malonylated forms, such as malonyldaidzin, malonylgenistin, and malonylglycitin. nih.gov Kinetic analyses of recombinant GmIMaT1 and GmIMaT3 revealed distinct Michaelis-Menten constant (Km) values for different isoflavone glucoside substrates, indicating varying affinities. nih.gov

Table 1: Enzyme Kinetic Data for Soybean Isoflavone Malonyltransferases (GmIMaT1 and GmIMaT3) nih.gov

| Enzyme | Substrate | Km (μM) |

|---|---|---|

| GmIMaT1 | Daidzin | 36.28 |

| Genistin | 23.04 | |

| Glycitin | 13.11 | |

| GmIMaT3 | Daidzin | 30.12 |

| Genistin | 26.67 | |

| Glycitin | 12.94 |

Beyond its biosynthesis, the enzymatic degradation of 6-O-malonyldaidzin is a key interaction, particularly in response to stress. Studies have shown that chemical elicitors, such as silver nitrate (AgNO₃), can enhance the hydrolysis of 6-O-malonyldaidzin. wvu.edunih.gov This process releases the daidzein intermediate, which is then used for the synthesis of defense compounds. wvu.edunih.gov This suggests that AgNO₃ may act on a glyceollin-degrading enzyme or pathway, promoting the breakdown of the conjugate. wvu.edu

Impact on Plant Metabolism and Growth (e.g., in response to infection)

6-O-malonyldaidzin is a significant metabolite in plant defense and stress response, primarily acting as a stored precursor for inducible defense compounds known as phytoalexins. wvu.eduscielo.br In healthy, unstressed soybean plants, malonylated isoflavones like 6-O-malonyldaidzin are among the major isoflavonoids that accumulate. nih.govscielo.br However, its concentration can change dramatically in response to biotic and abiotic stressors.

In response to pathogen infection or elicitors that mimic infection, the plant's defense metabolism is activated. jordan.im In soybean, this involves the rapid biosynthesis of isoflavonoid-derived phytoalexins called glyceollins. nih.gov The production of glyceollins is often accompanied by a corresponding decrease in the levels of 6-O-malonyldaidzin. nih.gov This occurs because 6-O-malonyldaidzin is hydrolyzed to provide the daidzein backbone required for the glyceollin biosynthetic pathway. wvu.edunih.gov For instance, elicitation with a wall glucan elicitor (WGE) from the soybean pathogen Phytophthora sojae or treatment with acidity stress (pH 3.0) leads to a reduction in 6-O-malonyldaidzin levels as glyceollin production increases. wvu.edunih.gov

The impact of various stressors on 6-O-malonyldaidzin levels has been documented in several studies:

Pathogen Infection: In apple trees infected with Apple scar skin viroid (ASSVd), the content of 6-O-malonyldaidzin was observed to increase significantly in the leaves, suggesting its role in the plant's response to viroid infection. frontiersin.orgresearchgate.net

Chemical Elicitors: Application of elicitors like isonicotinic acid (INA) and salicylic (B10762653) acid (SA) to soybean seedlings significantly boosted the concentration of isoflavonoids, with malonyl-daidzin being the major isoflavonoid detected. scielo.br

Abiotic Stress: Acidity stress and the chemical elicitor silver nitrate (AgNO₃) have been shown to enhance the degradation of 6-O-malonyldaidzin to fuel phytoalexin synthesis. wvu.edunih.gov In contrast, dehydration stress caused a sustained suppression of daidzein-derived isoflavonoids, including 6-O-malonyldaidzin. nih.gov The plant hormone abscisic acid (ABA) has also been found to suppress the accumulation of 6-O-malonyldaidzin. biorxiv.org

Table 2: Effect of Various Stressors on 6-O-Malonyldaidzin Levels in Plants

| Stressor/Elicitor | Plant/System | Observed Effect on 6-O-Malonyldaidzin Levels | Reference |

|---|---|---|---|

| Apple scar skin viroid (ASSVd) Infection | Apple (Malus domestica) leaves | Increase | frontiersin.orgresearchgate.net |

| Silver Nitrate (AgNO₃) | Soybean (Glycine max) cotyledons | Enhanced degradation | wvu.edu |

| Acidity Stress (pH 3.0) | Soybean (Glycine max) hairy roots | Decrease/Reduction | nih.gov |

| Dehydration Stress | Soybean (Glycine max) hairy roots | Suppression | nih.gov |

| Abscisic Acid (ABA) | Soybean (Glycine max) | Suppression | biorxiv.org |

| Isonicotinic Acid (INA) | Soybean (Glycine max) seedlings | Increase | scielo.br |

| Salicylic Acid (SA) | Soybean (Glycine max) seedlings | Increase | scielo.br |

Advanced Analytical Methodologies for the Quantitative and Qualitative Assessment of 6 O Malonyldaidzin Free Acid

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are the cornerstone for the analysis of 6-O-malonyldaidzin and other isoflavones, enabling their separation from complex mixtures and subsequent quantification.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (UV, PDA)

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of isoflavones. researchgate.net A common setup involves a C18 reversed-phase column and a mobile phase gradient consisting of aqueous acetic acid or formic acid and an organic solvent like acetonitrile (B52724) or methanol (B129727). jfda-online.comscielo.br Detection is frequently performed using an ultraviolet (UV) or photodiode array (PDA) detector. jfda-online.comlew.ro

For instance, one method utilized a C18 column with a gradient of 0.1% acetic acid in water and 0.1% acetic acid in acetonitrile, with UV detection at 254 nm, to separate eight different isoflavones. jfda-online.com Another HPLC method successfully separated and identified 6-O-malonyldaidzin and other isoflavonoids in soy sprouts, with detection at 254 nm. scielo.br The retention time for 6-O-malonyldaidzin in one study was approximately 27.4 minutes. scielo.br In a different study on soybean seedlings, a gradient of methanol and 0.5% acetic acid in water was used, with detection at 270 nm, where malonyldaidzin (B1664189) was one of the identified compounds. scielo.br

The selection of the detection wavelength is critical for sensitivity. UV spectra for isoflavones are typically recorded between 200-400 nm, with specific wavelengths chosen based on the absorbance maxima of the target analytes. lew.ro For example, a wavelength of 254 nm is commonly used for the detection of various isoflavones, including malonyldaidzin. jfda-online.comscielo.br

Interactive Data Table: HPLC Methods for 6-O-Malonyldaidzin Analysis

| Column | Mobile Phase | Detector | Wavelength | Retention Time (min) | Reference |

| C18 (250 x 4.6 mm, 5 µm) | A: 0.1% acetic acid in water; B: 0.1% acetic acid in acetonitrile (gradient) | UV | 254 nm | Not specified for 6-O-malonyldaidzin | jfda-online.com |

| Phenomenex Luna C18 (150 x 4.6 mm, 5 µm) | A: Methanol; B: 0.5% acetic acid in water (gradient) | DAD | 270 nm | Not specified | scielo.br |

| Not specified | Not specified | Not specified | 254 nm | 27.4 | scielo.br |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including shorter run times, better resolution, and increased sensitivity, due to the use of columns with smaller particle sizes (typically ≤ 1.8 µm). lew.ronih.gov

A UPLC method was developed for the simultaneous determination of 12 isoflavones, including 6-O-malonyldaidzin, in soy milk in under 8 minutes. researchgate.net This method demonstrated good linearity and precision. researchgate.net Another UPLC method, using an ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm) and a water/acetonitrile gradient with 0.2% formic acid, was able to separate nine isoflavones, with 6-O-malonyldaidzin eluting at approximately 14.4 minutes. nih.govmdpi.com The detection wavelength for this analysis was set at 254 nm. nih.gov UPLC systems are often coupled with mass spectrometry for enhanced identification capabilities. researchgate.net

Mass Spectrometry (MS) Applications in Structural Characterization and Identification

Mass spectrometry is an indispensable tool for the structural characterization and unambiguous identification of 6-O-malonyldaidzin and its related metabolites. doi.orgnih.gov

Electrospray Ionization (ESI) and Tandem Mass Spectrometry (MS/MS)

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of isoflavones, as it typically produces protonated molecules ([M+H]+) or deprotonated molecules ([M-H]-) with minimal fragmentation. nih.govnih.gov It can be operated in both positive and negative ion modes. nih.govnih.gov Tandem mass spectrometry (MS/MS) is then used to fragment these precursor ions, providing valuable structural information. nih.govresearchgate.net

High-resolution mass spectrometry, such as time-of-flight (TOF) or Orbitrap systems, coupled with liquid chromatography (LC-MS), allows for the accurate mass measurement of both precursor and product ions, further confirming the elemental composition of the analytes. doi.org For example, 6-O-malonyldaidzin has been identified in plant extracts using LC-ESI-QTOF-MS/MS, with an observed [M-H]- ion at m/z 501.1038. nih.gov

Fragmentation Patterns and Diagnostic Ions for 6-O-Malonyldaidzin Free Acid and its Metabolites

The fragmentation of 6-O-malonyldaidzin in MS/MS experiments provides characteristic product ions that are diagnostic for its structure. In negative ion mode ESI-MS/MS, the deprotonated molecule of 6-O-malonyldaidzin at m/z 501 undergoes fragmentation. nih.govresearchgate.net A characteristic loss is the neutral loss of the malonylglucoside moiety (248 Da), leading to a fragment ion corresponding to the daidzein (B1669772) aglycone at m/z 253. nih.govresearchgate.net Another typical fragmentation is the loss of carbon dioxide (44 Da) from the malonate group. researchgate.net

In positive ion mode, the protonated molecule ([M+H]+) of 6-O-malonyldaidzin appears at m/z 503.1184. nih.gov MS/MS analysis of this ion shows a prominent product ion at m/z 255, corresponding to the daidzein aglycone after the loss of the malonylglucose group. nih.gov Other observed fragments can include ions at m/z 417 and 459. nih.gov These consistent fragmentation patterns are crucial for the confident identification of 6-O-malonyldaidzin in complex samples.

Interactive Data Table: Mass Spectrometry Data for 6-O-Malonyldaidzin

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Fragmentation Details | Reference |

| Negative ESI | 501.1038 | 253 | Loss of malonylglucoside | nih.govresearchgate.net |

| Positive ESI | 503.1184 | 255, 417, 459 | Loss of malonylglucose | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of organic molecules, including isoflavones like 6-O-malonyldaidzin. While often used for the analysis of purified compounds, NMR can also be applied to complex extracts for fingerprinting and quantification. mdpi.com

¹H NMR spectra of soybean extracts have been used to identify and quantify various isoflavones. mdpi.com Specific signals in the aromatic region of the spectrum can be assigned to the different protons of the isoflavone (B191592) skeleton. mdpi.com For 6-O-malonyldaidzin, a distinct signal at 7.250 ppm in the ¹H NMR spectrum has been used for its quantification. mdpi.comresearchgate.net The complete assignment of ¹H and ¹³C NMR signals, often aided by two-dimensional NMR experiments (like COSY, HSQC, and HMBC), provides unambiguous confirmation of the structure, including the position of the malonyl group on the glucose moiety.

1D (e.g., ¹H NMR) and 2D NMR Techniques for Full Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of isoflavones, including 6-O-malonyldaidzin. One-dimensional (1D) ¹H NMR and two-dimensional (2D) NMR experiments like COSY, HSQC, and HMBC are employed for the complete assignment of proton (¹H) and carbon (¹³C) signals.

In the ¹H NMR spectrum of 6-O-malonyldaidzin, the signals are distributed across aromatic (6.0-9.2 ppm), carbohydrate (3.0-5.5 ppm), and organic acid regions. researchgate.net The malonyl group introduces characteristic signals, notably for its methylene (B1212753) protons. For instance, in a study analyzing soybean varieties, the signal at 7.250 ppm was specifically chosen for the quantification of malonyldaidzin. researchgate.net The complete assignment is confirmed through 2D NMR techniques which reveal correlations between nuclei. mdpi.com

COSY (Correlation Spectroscopy) : Identifies proton-proton (¹H-¹H) couplings within the same spin system, helping to trace the connectivity of protons in the daidzein backbone and the glucose moiety. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbons bearing protons. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons separated by two or three bonds. This is particularly vital for identifying the linkage points between the daidzein aglycone, the glucose unit, and the malonyl group. mdpi.com

The structural confirmation of 6-O-malonyldaidzin isolated from soybean hypocotyls was achieved using a combination of UV, MS, IR, and NMR spectroscopy. tandfonline.com

Table 1: Representative ¹H NMR Chemical Shift Assignments for Isoflavone Moieties This table presents typical chemical shift ranges for key protons in isoflavone structures based on data from related compounds. Exact values for 6-O-malonyldaidzin can vary based on solvent and experimental conditions.

| Proton | Typical Chemical Shift (ppm) | Description |

| H-2 | ~8.0 - 8.5 | Proton on the C-ring, adjacent to the carbonyl group. |

| H-5 | ~7.0 - 8.0 | A-ring proton. |

| H-6 | ~6.8 - 7.5 | A-ring proton. researchgate.net |

| H-8 | ~6.7 - 7.0 | A-ring proton. researchgate.net |

| H-2', H-6' | ~7.3 - 7.5 | B-ring protons. |

| H-3', H-5' | ~6.8 - 7.0 | B-ring protons. |

| H-1'' | ~5.0 - 5.5 | Anomeric proton of the glucose moiety. |

| Malonyl CH₂ | ~3.4 - 3.6 | Methylene protons of the malonyl group. |

Quantitative NMR (qHNMR) for Concentration Determination

Quantitative ¹H NMR (qHNMR) has emerged as a powerful primary ratio method for determining the concentration of analytes without needing a specific standard of the target compound. univ-nantes.frsigmaaldrich.com The signal intensity (integral) of an analyte's resonance is directly proportional to the number of nuclei contributing to that signal. asdlib.org

The methodology involves adding a known amount of a certified internal standard (calibrant) to the sample. ox.ac.uk The concentration of 6-O-malonyldaidzin can then be calculated using the following equation: ox.ac.uk

Pₓ = (Iₓ / I_cal) * (N_cal / Nₓ) * (Mₓ / M_cal) * (W_cal / Wₓ) * P_cal

Where:

P : Purity or concentration of the substance

I : Integral value of the signal

N : Number of protons generating the signal

M : Molar mass

W : Weight

x : Analyte (6-O-malonyldaidzin)

cal : Calibrant (internal standard)

For accurate qHNMR, several experimental parameters must be carefully controlled, including ensuring complete spin-lattice (T1) relaxation between scans and achieving a high signal-to-noise ratio (S/N > 250:1 for <1% integration error). ox.ac.uk In a study on Puerariae Flos, qHNMR was successfully used to determine the total isoflavone content, which was then validated against HPLC-UV results. researchgate.net The selection of a unique, well-resolved signal is critical; for malonyldaidzin, a signal at 7.250 ppm has been utilized for quantification. researchgate.net

Other Emerging Analytical Techniques

Beyond NMR, other advanced separation and detection techniques are employed for the analysis of isoflavones, offering high sensitivity and throughput.

Capillary Electrochromatography (CEC) and Capillary Electrophoresis (CE)

CEC combines the high separation efficiency of capillary electrophoresis with the selectivity of HPLC. acs.org It has been successfully used for the rapid and efficient separation of isoflavones in biological materials and food matrices. acs.orgnih.gov The technique utilizes a monolithic column and an electroosmotic flow to achieve high-resolution separations, often in under 15 minutes, without extensive sample pre-treatment. acs.org This method can achieve detection limits in the ppm-ppb range. nih.gov

Capillary Zone Electrophoresis (CZE) has also been optimized for the quantification of isoflavones in soybean extracts. nih.gov CZE separates analytes based on their charge-to-size ratio in an electric field, providing an alternative to traditional HPLC methods. nih.govdntb.gov.ua

Immunoassays

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are highly sensitive methods developed for the quantification of specific isoflavones. researchgate.netchemicke-listy.cz These are competitive assays where the analyte in a sample competes with a labeled tracer for a limited number of antibody binding sites. nih.gov

Researchers have developed monoclonal and polyclonal antibodies against isoflavones like daidzein and genistein (B1671435). researchgate.netpsu.edu These assays can be extremely sensitive, with detection limits as low as a few picograms per well (0.3-1.2 ng/mL). researchgate.netchemicke-listy.cz While highly specific immunoassays for 6-O-malonyldaidzin are less common, methods developed for its aglycone, daidzein, can be used after sample hydrolysis. The primary advantage is high throughput, making them suitable for large-scale screening studies. psu.edu A potential drawback can be cross-reactivity with structurally related isoflavones. mdpi.com

Sample Preparation and Extraction Optimization for Research Purposes

The accuracy of any quantitative analysis of 6-O-malonyldaidzin heavily relies on the efficiency and reproducibility of the sample preparation and extraction steps. nih.gov Malonylated isoflavones are known to be thermally unstable, readily converting to their corresponding glycosides (e.g., daidzin) at elevated temperatures. tandfonline.com

The choice of extraction solvent is critical. Aqueous ethanol (B145695) and methanol are commonly used. scielo.brthieme-connect.com

Studies have shown that 70% aqueous ethanol at room temperature is effective for extracting isoflavones, including malonylated forms. tandfonline.comscielo.br Extraction at 80°C led to the degradation of malonyl glycosides. tandfonline.com

In one optimization study, 80% (v/v) ethanol at 30°C for 2 hours was found to be optimal for extracting isoflavones from soy germ. koreascience.kr

Other research has explored mixtures of solvents like water, acetone, ethanol, and acetonitrile, finding that ternary mixtures of water, acetone, and ethanol are particularly effective for extracting malonyl-glycosidic forms. tandfonline.comresearchgate.net

Modern extraction techniques are often employed to improve efficiency and reduce extraction time and solvent consumption. nih.govnih.gov These include:

Ultrasonic-Assisted Extraction (UAE) : Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration. thieme-connect.comnih.gov

Pressurized Liquid Extraction (PLE) : Employs solvents at elevated temperatures and pressures to increase extraction efficiency. thieme-connect.comnih.gov

Microwave-Assisted Extraction (MAE) : Uses microwave energy to heat the solvent and sample, accelerating extraction. nih.gov

For liquid samples like soymilk, preparation often involves a tedious freeze-drying step before extraction. nih.gov To overcome this, novel methods like magnetic solid-phase extraction (MSPE) using functionalized nanoparticles have been developed for the rapid and selective isolation of isoflavones. nih.gov

Table 2: Comparison of Extraction Conditions for Soy Isoflavones

| Extraction Method | Solvent System | Temperature | Time | Key Finding | Reference |

| Mechanical Shaking | 70% aq. ethanol with 0.1% acetic acid | Room Temp. | 1 hour | Agitation significantly improved recovery compared to static extraction. | scielo.br |

| Stirring | 80% (v/v) ethanol | 30°C | 2 hours | Determined as optimal conditions for extraction from soy germ. | koreascience.kr |

| Ultrasonic Bath | Water, Acetone, Ethanol, Acetonitrile mixtures | 60°C | 10 min | A ternary mixture of water, acetone, and ethanol was best for malonyl-glycosidic forms. | tandfonline.comresearchgate.net |

| Stirring | 70% ethanol | Room Temp. vs. 80°C | 24 hr vs. 15 hr | Malonylated forms were stable at room temperature but degraded at 80°C. | tandfonline.com |

| Acid Hydrolysis | 4.9 N HCl | 80°C | 96 min | Optimized conditions for hydrolyzing glycosides to aglycones for total isoflavone measurement. | researchgate.net |

Research on Structural Elucidation and Spectroscopic Characterization of 6 O Malonyldaidzin Free Acid

Definitive Structural Assignment using Advanced Spectroscopic Methods

The structural assignment of 6-O-malonyldaidzin is achieved through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These methods provide complementary information regarding the molecule's mass, fragmentation patterns, and the precise connectivity of its atoms.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry, particularly using electrospray ionization (ESI), is a powerful tool for its identification. nih.govebm-journal.org In positive ion mode, 6-O-malonyldaidzin typically shows a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 503.1184, which corresponds to the molecular formula C₂₄H₂₂O₁₂. nih.govnih.gov Tandem mass spectrometry (MS/MS) experiments induce fragmentation of this parent ion, providing key structural information. A characteristic fragmentation involves the loss of the malonyl glucoside group, resulting in a prominent product ion at m/z 255.0656. nih.gov This fragment corresponds to the daidzein (B1669772) aglycone, confirming the core isoflavone (B191592) structure. Another significant fragment ion is observed at m/z 417, which results from the loss of the malonate group (86 Da), indicating the presence of a malonyl ester linkage. nih.govtandfonline.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive blueprint of the molecule's carbon-hydrogen framework. One-dimensional (1D) NMR (¹H and ¹³C) and two-dimensional (2D) NMR (e.g., COSY, HSQC, HMBC) experiments are used to assign every proton and carbon signal. tandfonline.commdpi.com The ¹H-NMR spectrum shows characteristic signals for the isoflavone A, B, and C rings, as well as signals for the glucose and malonyl moieties. tandfonline.com For instance, the proton at C-2 of the isoflavone C-ring appears as a distinct singlet around 8.35 ppm. tandfonline.com The ¹³C-NMR spectrum is equally informative, showing signals for the carbonyl and carboxyl groups of the malonyl moiety around 166.8 ppm and 167.9 ppm, respectively, and a methylene (B1212753) signal at approximately 41.4 ppm. tandfonline.com These signals are absent in the spectrum of daidzin (B1669773), its non-malonylated precursor.

| Technique | Observation | Inference | Citation |

| LC-ESI-MS | [M+H]⁺ ion at m/z 503.1184 | Molecular formula C₂₄H₂₂O₁₂ confirmed. | nih.govnih.gov |

| MS/MS | Product ion at m/z 255.0656 | Loss of malonyl glucoside; confirms daidzein backbone. | nih.gov |

| MS/MS | Product ion at m/z 417 | Loss of malonate group (86 Da); indicates malonyl ester. | nih.govtandfonline.com |

| ¹³C-NMR | Signals at ~167.9, ~166.8, ~41.4 ppm | Presence of carboxyl, ester carbonyl, and methylene carbons of the malonyl group. | tandfonline.com |

| ¹H-NMR | Singlet at ~8.35 ppm | Proton at C-2 of the isoflavone ring. | tandfonline.com |

| 2D-NMR (COSY, HSQC) | Correlation of signals | Unambiguous assignment of proton and carbon signals throughout the molecule. | tandfonline.com |

Stereochemical Considerations and Conformational Analysis

Stereochemistry, the three-dimensional arrangement of atoms, is a critical aspect of a molecule's identity. libretexts.org For 6-O-malonyldaidzin, the key stereochemical features are located within the glucose unit. The IUPAC name, 3-oxo-3-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]propanoic acid, precisely defines the stereochemistry of the sugar as a β-D-glucopyranosyl residue. nih.gov The "β" designation refers to the orientation of the anomeric bond at C-1" of the glucose, which is crucial for its interaction with enzymes.

Characterization of Malonyl Moiety Linkage and its Impact on Overall Structure

The definitive proof for the attachment of the malonyl group to the 6"-position of the glucose moiety comes from detailed NMR analysis. tandfonline.com In the ¹H-NMR spectrum of 6-O-malonyldaidzin, the signals for the methylene protons of the glucose at the C-6" position (H₂-6") are shifted to a lower field (higher ppm value) compared to the same signals in daidzin. tandfonline.com Similarly, the ¹³C-NMR spectrum shows a downfield shift for the C-6" carbon signal. tandfonline.com This deshielding effect is characteristic of acylation at an adjacent hydroxyl group, confirming the 6"-O-ester linkage.

The presence of the malonyl moiety has a significant impact on the molecule's properties. The addition of this polar, acidic group increases the water solubility of the isoflavone conjugate compared to its aglycone or simple glycoside forms. oup.com However, the malonyl ester linkage is known to be thermally unstable. nih.govtandfonline.com During processes like heating or extraction, the malonyl group can be lost through decarboxylation to yield an acetyl group (forming 6"-O-acetyldaidzin) or completely hydrolyzed to yield daidzin. nih.govresearchgate.net Furthermore, studies have shown that the malonyl group can migrate from the 6"-position to other hydroxyl groups on the sugar ring, such as the 4"-position, forming positional isomers like 4"-O-malonyldaidzin. acs.orgresearchgate.net This instability is a critical factor in the analysis and processing of materials containing this compound.

Comparative Spectroscopic Analysis with Related Isoflavone Glycosides and Aglycones

Comparing the spectroscopic data of 6-O-malonyldaidzin with its parent compounds, daidzin (the 7-O-β-D-glucoside) and daidzein (the aglycone), clearly illustrates the structural contributions of the glucose and malonyl groups.

Mass Spectrometry (MS):

Daidzein (C₁₅H₁₀O₄): Shows a protonated molecular ion [M+H]⁺ at m/z 255. isciii.es

Daidzin (C₂₁H₂₀O₉): Shows a protonated molecular ion [M+H]⁺ at m/z 417. Its fragmentation pattern is dominated by the loss of the glucose moiety (162 Da) to produce the aglycone fragment at m/z 255. nih.govuab.edu

6-O-Malonyldaidzin (C₂₄H₂₂O₁₂): Shows a protonated molecular ion [M+H]⁺ at m/z 503. Its MS/MS spectrum displays fragments corresponding to the loss of the malonate group (m/z 417, which is the molecular ion of daidzin) and the subsequent loss of the glucose group (m/z 255, the aglycone). nih.govtandfonline.com

Nuclear Magnetic Resonance (NMR): The NMR spectra show systematic changes with the addition of each new moiety.

Daidzein: The spectrum is characterized by signals corresponding only to the isoflavone skeleton. researchgate.netresearchgate.net

Daidzin: The spectrum shows additional signals in the region of 3.0-5.5 ppm, which are characteristic of the protons of the glucose unit. This includes a distinct doublet for the anomeric proton (H-1") around 5.1 ppm. tandfonline.com

6-O-Malonyldaidzin: The spectrum contains all the signals of daidzin, plus new signals for the malonyl group. Specifically, a singlet (or AB system) for the methylene protons (-CH₂-) of the malonyl group appears around 3.4 ppm, and the signals for the H-6" protons of the glucose are shifted downfield compared to their position in daidzin, confirming the point of attachment. tandfonline.com

| Compound | Structure | ¹H-NMR (DMSO-d₆, δ ppm) | ¹³C-NMR (DMSO-d₆, δ ppm) | Citation |

| Daidzein | Aglycone | C-2: ~8.25 (s) | C-2: ~154.8, C-4: ~182.7, C-7: ~164.7 | researchgate.netresearchgate.net |

| Daidzin | Glucoside | C-2: ~8.38 (s), Anomeric H-1": ~5.1 (d) | C-2: ~154.1, C-4: ~174.8, C-7: ~162.5, Anomeric C-1": ~100.2 | tandfonline.com |

| 6-O-Malonyldaidzin | Malonyl Glucoside | C-2: ~8.35 (s), Anomeric H-1": ~5.1 (d), Malonyl -CH₂-: ~3.4 (s) | C-2: ~154.1, C-4: ~174.8, C-7: ~162.5, Anomeric C-1": ~100.4, Malonyl CO: ~167.9, ~166.8 | tandfonline.com |

Interactions of 6 O Malonyldaidzin Free Acid with Specific Biological Pathways and Molecular Targets

Investigation of Substrate-Enzyme Interactions in Biosynthetic and Metabolic Pathways

The biosynthesis of 6-O-malonyldaidzin is a multi-step enzymatic process that occurs as a branch of the phenylpropanoid pathway, predominantly in leguminous plants like soybean (Glycine max). nih.govfrontiersin.orgnih.gov This pathway involves the sequential modification of precursor molecules by a series of specific enzymes.

The process begins with the amino acid phenylalanine, which is converted through the core phenylpropanoid pathway to produce p-coumaroyl-CoA. frontiersin.orgnih.gov This molecule serves as a key entry point into flavonoid biosynthesis. Chalcone (B49325) synthase (CHS) then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. frontiersin.orgnih.gov Following this, chalcone isomerase (CHI) converts naringenin chalcone into the flavanone (B1672756) naringenin. frontiersin.orgnih.gov

A critical branching point occurs with the action of isoflavone (B191592) synthase (IFS), a legume-specific enzyme that rearranges the flavanone skeleton to form an isoflavone. nih.govnih.gov The resulting 2-hydroxyisoflavanone (B8725905) is then dehydrated, a reaction catalyzed by 2-hydroxyisoflavanone dehydratase (HID), to produce the isoflavone aglycone, daidzein (B1669772). nih.govnih.govnih.gov

The daidzein aglycone undergoes two final conjugation steps to yield 6-O-malonyldaidzin. First, a glycosylation reaction occurs where UDP-glucose:isoflavone 7-O-glucosyltransferase (IF7GT or UGT) attaches a glucose molecule to the 7-hydroxyl group of daidzein, forming daidzin (B1669773) (daidzein 7-O-glucoside). nih.govnih.govoup.com In soybean, the enzyme UGT73F2 has been identified as a specific isoflavone glycosyltransferase. researchgate.net

The final step is the malonylation of daidzin. This reaction is catalyzed by malonyl-CoA:isoflavone 7-O-glucoside 6''-O-malonyltransferase (IF7MaT or MaT), which transfers a malonyl group from a malonyl-CoA donor to the 6''-hydroxyl position of the glucose moiety on daidzin. nih.govresearchgate.net This creates the stable storage form, 6''-O-malonyldaidzin. scielo.br Several such malonyltransferases from the BAHD acyltransferase family have been characterized in soybean, including GmIMaT1 and GmIMaT3. nih.gov Biochemical studies have determined the substrate kinetics for these enzymes, highlighting their efficiency in catalyzing this terminal step. nih.gov

Metabolically, 6-O-malonyldaidzin can be hydrolyzed by glycosidase enzymes to release daidzin, which can then be further broken down to the aglycone daidzein. mdpi.comtandfonline.com This process is particularly significant under stress conditions, as the released daidzein can serve as a precursor for the synthesis of antimicrobial phytoalexins like glyceollin (B191339). mdpi.comresearchgate.net

Table 1: Substrate-Enzyme Kinetics for 6-O-Malonyldaidzin Biosynthesis

| Enzyme | Substrate | Km (μM) | Source Organism | Reference |

|---|---|---|---|---|

| GmIMaT1 | Daidzin | 36.28 | Glycine max (Soybean) | nih.gov |

| GmIMaT3 | Daidzin | 30.12 | Glycine max (Soybean) | nih.gov |

Molecular Docking and Computational Modeling Studies (e.g., protein-ligand interactions)

In silico molecular docking studies have been employed to predict and analyze the binding interactions between 6-O-malonyldaidzin and various protein targets. These computational models provide insights into the compound's potential biological activities by identifying key binding affinities and interacting amino acid residues.

One study investigated the interaction of several isoflavones with serine-hydroxyl-methyl-transferase-2 (SHMT2), a protein associated with breast cancer pathophysiology. nih.gov In this analysis, 6-O-malonyldaidzin (referred to as malonyldaidzin) exhibited the most robust binding to SHMT2, forming eleven distinct bonds. These interactions included multiple hydrogen bonds, pi-pi stacking, and pi-alkyl bonds, suggesting it could be a potent inhibitor of the enzyme. nih.gov

In the context of plant-microbe symbiosis, the binding of isoflavones to the bacterial transcription factor NodD is crucial for initiating nodulation. A molecular docking analysis of flavonoids with the NodD1 protein from Bradyrhizobium diazoefficiens, the symbiotic partner of soybean, revealed that 6-O-malonyldaidzin has a strong binding affinity of -8.1 kcal/mol. frontiersin.org This strong interaction underscores its role as a signaling molecule in the establishment of nitrogen-fixing symbiosis. frontiersin.org

Furthermore, a virtual screening study against the RNA-dependent RNA polymerase (RdRp) of the SARS-CoV-2 virus identified 6-O-malonyldaidzin as a promising inhibitor. nih.gov It displayed the highest binding affinity among the tested flavonoid-derived compounds, with a docking score of -8.7 kcal/mol, which was more favorable than the control antiviral drug, Remdesivir. nih.gov The analysis detailed five hydrogen bonds with key residues in the protein's active site, including VAL315, SER318, ARG349, PRO461, and ASN628, as well as several hydrophobic interactions. nih.gov

Table 2: Summary of Molecular Docking Studies for 6-O-Malonyldaidzin

| Protein Target | Biological Context | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Serine-hydroxyl-methyl-transferase-2 (SHMT2) | Cancer Pathophysiology | Not specified (11 bonds) | Not specified | nih.gov |

| NodD1 | Plant-Microbe Symbiosis | -8.1 | Not specified | frontiersin.org |

| SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) | Viral Replication | -8.7 | VAL315, SER318, ARG349, PRO461, ASN628, PRO323, PRO677, PHE396 | nih.gov |

Effects on Gene Expression and Protein Synthesis at a Molecular Level

The accumulation of 6-O-malonyldaidzin is intrinsically linked to the expression levels of genes within the isoflavonoid (B1168493) biosynthetic pathway. Genetic manipulation studies in soybean have demonstrated these connections at a molecular level. Overexpression of the genes encoding isoflavone malonyltransferases, such as GmIMaT1 and GmIMaT3, in transgenic soybean hairy roots leads to a significant increase in the levels of malonyldaidzin (B1664189), with observed increases of up to 2.1-fold. frontiersin.orgnih.gov Conversely, the knockdown of these same genes via RNA interference (RNAi) results in a marked reduction in malonyldaidzin content, confirming their direct role in its synthesis. nih.gov

The expression of these critical biosynthetic genes is, in turn, regulated by various transcription factors from families such as MYB, bHLH, and WRKY. nih.gov Furthermore, editing the upstream gene isoflavone synthase (IFS) using CRISPR/Cas9 technology effectively halts the metabolic flux towards isoflavones, leading to a dramatic decrease or complete absence of 6-O-malonyldaidzin. nih.gov Transcriptomic analysis of these IFS-edited lines revealed that the absence of isoflavonoids affects the expression of a wide array of genes, including those involved in jasmonic acid (JA) biosynthesis and several uncharacterized transcription factors. nih.gov

Environmental and chemical stimuli also modulate the synthesis of 6-O-malonyldaidzin by altering gene expression. For instance, treatment of soybean leaves with the plant hormones abscisic acid (ABA) and methyl jasmonate (MeJA) down-regulates the transcript levels of GmIMaT1 and GmIMaT3. frontiersin.orgnih.gov This reduction in gene expression corresponds directly with a decrease in the accumulation of malonyldaidzin in the tissues. nih.gov Similarly, abiotic stresses like drought can trigger the upregulation of GmIMaT genes in roots, leading to increased malonyldaidzin content as part of the plant's defense response. nih.govfrontiersin.org In another context, treatment with the chemical elicitor silver nitrate (B79036) (AgNO₃) was found to accelerate the hydrolysis of 6-O-malonyldaidzin, suggesting it may stimulate the expression or activity of a specific glycosidase that degrades the compound to provide daidzein for phytoalexin synthesis. mdpi.comwvu.edu

Role in Plant Hormone Signaling and Developmental Processes

In soybeans, 6-O-malonyldaidzin functions as a major, stable storage form of isoflavones, and its accumulation is closely tied to plant development and hormone signaling pathways. scielo.br As a malonylated conjugate, it is more water-soluble and chemically stable than its aglycone precursor, daidzein, facilitating its transport and storage in plant cell vacuoles. nih.gov

The concentration of 6-O-malonyldaidzin changes during the plant's life cycle, particularly during seed development. Studies have shown that the content of malonyldaidzin, along with other malonylated isoflavones, increases significantly during the maturation of soybean seeds, indicating a role in developmental processes. tandfonline.com

The interaction of 6-O-malonyldaidzin with plant hormone signaling is evident from studies involving hormonal treatments. The application of abscisic acid (ABA) and methyl jasmonate (MeJA), key hormones in stress response signaling, leads to the downregulation of malonyltransferase gene expression and a subsequent decrease in 6-O-malonyldaidzin levels. nih.gov This suggests that the synthesis and accumulation of this compound are under the negative control of stress-related hormone pathways, possibly to free up the daidzein precursor for the production of defense compounds like phytoalexins. mdpi.com